Ethanesulfonothioic acid

Description

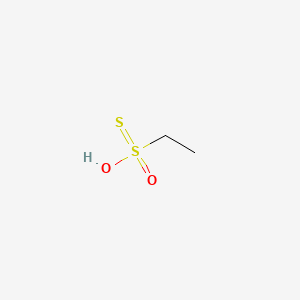

Structure

3D Structure

Properties

IUPAC Name |

ethyl-hydroxy-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S2/c1-2-6(3,4)5/h2H2,1H3,(H,3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEAHEKEZRNPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=S)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425992 | |

| Record name | Ethanesulfonothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51554-68-8 | |

| Record name | Ethanesulfonothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethanesulfonothioic Acid and Its Analogs

Regioselective and Chemoselective Synthesis Strategies

Achieving regioselectivity and chemoselectivity is paramount in modern organic synthesis, ensuring that reactions occur at the desired position and functional group, respectively. This is particularly crucial when constructing complex molecules containing the ethanesulfonothioic acid moiety.

The formation of the characteristic sulfur-sulfur bond in thiosulfonates is a key challenge addressed by several novel synthetic routes. Traditional methods often involved the oxidation of disulfides or thiols. thieme-connect.com More recent strategies provide greater efficiency and broader applicability.

One convenient and efficient method involves the iron(III)-catalyzed cross-coupling of thiols and sodium sulfinates. organic-chemistry.org This process is believed to proceed through the in-situ formation of sulfenyl and sulfonyl radicals under aerobic conditions. For the synthesis of an S-alkyl ethanesulfonothioate, this would involve the reaction of an appropriate thiol with sodium ethanesulfinate. Another approach is the copper-catalyzed sulfonylation of disulfides using sodium sulfinates in the air, which efficiently forms the required sulfur-sulfone bond. organic-chemistry.org

Transition-metal-free approaches have also been developed. An environmentally friendly method uses an iodine-promoted disproportionate coupling reaction of arylsulfonyl hydrazides to yield thiosulfonates. organic-chemistry.org Similarly, a radical coupling reaction of sulfonyl hydrazides mediated by N-iodosuccinimide (NIS) and potassium persulfate (K₂S₂O₈) provides thiosulfonates in moderate to excellent yields under mild conditions. thieme-connect.com

Electrochemical methods present a modern alternative for synthesizing both symmetrical and unsymmetrical thiosulfonates. d-nb.info The anodic oxidation of disulfides can yield symmetrical thiosulfonates in a simple cell design, often without the need for a supporting electrolyte. d-nb.info This technique can be extended to produce unsymmetrical thiosulfonates by the in-situ generation of an unsymmetrical disulfide from two different symmetrical disulfides, followed by oxidation. d-nb.info

When a chiral center is present in a molecule, controlling the stereochemistry during synthesis is essential. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a product. ethz.ch While specific examples for this compound are not extensively detailed in the literature, general principles of asymmetric synthesis are applicable.

These strategies include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials that already contain the desired stereocenter. ethz.ch

Chiral Auxiliaries: Attaching a chiral group to the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch This auxiliary is removed in a later step.

Asymmetric Catalysis: Using a chiral catalyst to influence the formation of a new stereocenter. ethz.ch For instance, the development of a protocol for stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine was achieved through visible light-promoted photoredox catalysis, providing a route to unnatural α-amino acids. rsc.org A similar catalytic approach could be envisioned for introducing chirality into derivatives of this compound.

The synthesis of complex molecules often relies on the late-stage functionalization of a core structure, where new reagents can effect chemoselective and regioselective changes, sometimes involving enantioselective catalysts. ethz.ch

Precursor Chemistry and Strategic Functional Group Interconversions

The choice and manipulation of starting materials are fundamental to a successful synthesis. The transformation of readily available precursors into the target this compound structure is a key area of focus.

Derivatives of ethanesulfonic acid are logical precursors for the synthesis of this compound. Common methods for building the thiosulfonate framework rely on the sulfuration of sulfinic acid salts or the reduction of sulfonyl chlorides. thieme-connect.comd-nb.info

A prevalent strategy is the reaction of a sodium sulfinate, such as sodium ethanesulfinate, with a sulfenylating agent. researchgate.net Alternatively, sulfonyl hydrazides can serve as precursors. For example, a copper-catalyzed cross-coupling of sulfonyl hydrazides with thiols, mediated by tert-butyl hydroperoxide (TBHP), affords thiosulfonates through a radical process. organic-chemistry.org

The direct oxidation of thiols is another viable pathway. Molybdenum-catalyzed selective oxidation of thiols using hydrogen peroxide (H₂O₂) or air as the oxidant provides a green protocol for synthesizing thiosulfonates. rsc.org In this context, ethanethiol (B150549) could be oxidized in the presence of a suitable sulfur source to form the desired product.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles and strong bases widely used for forming carbon-carbon bonds. libretexts.orglibretexts.org They are typically prepared from alkyl or aryl halides by reaction with magnesium or lithium metal. masterorganicchemistry.com

Their direct application in forming the S-S bond of this compound is limited due to their high reactivity. These reagents readily react with acidic protons, such as those that might be present on a thiol or sulfinic acid precursor. libretexts.orglibretexts.org Furthermore, their reaction with electrophilic centers like those in sulfonyl chlorides can lead to multiple additions, producing sulfones or other over-reaction products rather than the desired thiosulfonate.

However, organometallic reagents are invaluable for synthesizing precursors. For example, a specific alkyl or aryl halide can be converted into a Grignard or organolithium reagent, which can then be used to construct a more complex thiol. This thiol can subsequently be converted to the target thiosulfonate through one of the oxidative methods mentioned previously. Less reactive organometallic species, like Gilman reagents (R₂CuLi), are sometimes used to achieve more selective transformations with acyl chlorides to yield ketones, suggesting a potential for more controlled reactions with sulfur-based electrophiles, though this is not a common route to thiosulfonates. libretexts.org

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.krwjpmr.com Several modern synthetic routes for thiosulfonates incorporate these principles.

Key green strategies include:

Use of Greener Catalysts and Reagents: An iron(III)-catalyzed synthesis of thiosulfonates is advantageous as it uses a nontoxic and inexpensive metal catalyst. organic-chemistry.org Similarly, molybdenum-catalyzed oxidations provide a sustainable route. rsc.org

Benign Oxidants and Solvents: The use of atmospheric oxygen or hydrogen peroxide as the terminal oxidant in these catalytic cycles is a significant green feature, as the only byproduct is water. organic-chemistry.orgrsc.org Selectfluor, another reagent, allows for efficient oxidation using water as the oxygen source. organic-chemistry.org Conducting reactions in water or under solvent-free conditions further enhances the environmental profile of the synthesis. ias.ac.inorganic-chemistry.org

Atom Economy: This principle evaluates the efficiency of a transformation by calculating the proportion of reactant atoms that are incorporated into the final product. sphinxsai.com Syntheses that proceed via coupling or addition reactions, such as the direct coupling of thiols and sulfinates, tend to have a higher atom economy than multi-step processes involving protecting groups or leaving groups that become waste. organic-chemistry.orgsnu.ac.kr

Energy Efficiency: Performing reactions at ambient temperature and pressure, as is possible with some of the newer catalytic methods, reduces energy consumption. organic-chemistry.orgias.ac.in

Design and Implementation of Solvent-Free and Catalytic Methodologies

The paradigm of green chemistry has significantly influenced the synthesis of thiosulfonates, the class of compounds to which this compound belongs. sioc-journal.cn Traditional methods often rely on stoichiometric reagents and volatile organic solvents, which can be hazardous and environmentally damaging. In contrast, solvent-free and catalytic methodologies offer substantial advantages by reducing pollution and simplifying experimental procedures and work-up. researchgate.net

Solvent-Free Approaches

Solvent-free synthesis, often conducted through mechanochemistry (grinding) or with the assistance of microwave or ultrasound irradiation, represents a significant step towards more sustainable chemical production. researchgate.netruc.dktandfonline.com These techniques can lead to faster reactions, higher yields, and cleaner reaction profiles. researchgate.net

One notable solvent-free method for the synthesis of symmetrical thiosulfonates involves the oxidation of disulfides by grinding with trichloroisocyanuric acid (TCCA). This approach is characterized by its simplicity, speed, and high yields, offering a metal-free alternative to traditional methods. researchgate.net For instance, the oxidation of various aromatic disulfides under these conditions proceeds cleanly to the corresponding thiosulfonates.

Another green, solvent-free approach utilizes potassium permanganate (B83412) absorbed on copper(II) sulfate (B86663) pentahydrate for the microwave-assisted oxidation of symmetrical disulfides. This method affords thiosulfonate S-esters in good yields within a short reaction time of 15 minutes. researchgate.net

Ultrasound has also been effectively employed to accelerate the synthesis of asymmetrical thiosulfonate S-esters from sulfonyl chlorides and thiols. These reactions can be performed under solvent-free conditions or with a minimal amount of a less hazardous solvent, proving particularly beneficial for the synthesis of sterically hindered products. ruc.dktandfonline.com

Catalytic Methodologies

The use of catalysts is another cornerstone of modern synthetic chemistry, enabling reactions to proceed with high selectivity and efficiency under mild conditions. In the context of thiosulfonate synthesis, both metal-based and non-metal catalysts have been explored.

Molybdenum-catalyzed selective oxidation of thiols offers a sustainable route to thiosulfonates. rsc.org Using anionic polyoxomolybdate as a catalyst and hydrogen peroxide or air as the oxidant, this method demonstrates broad functional-group compatibility and good chemoselectivity. rsc.org Mechanistic studies suggest the formation of molybdenum(VI)-peroxo-species that drive the catalytic cycle. rsc.org

Nickel catalysis has been successfully applied to the reductive cross-coupling of thiosulfonates for the synthesis of unsymmetrical disulfides. nih.govrsc.org While the primary product is a disulfide, this methodology highlights the reactivity and utility of thiosulfonates as stable and readily available starting materials in catalytic transformations. nih.govrsc.org The reactions proceed under oxidant-free conditions and exhibit a broad substrate scope. nih.govrsc.org

The development of these advanced synthetic methods provides a toolkit for accessing this compound analogs in a more sustainable manner. The following tables summarize some of the key findings in the solvent-free and catalytic synthesis of thiosulfonates.

Table 1: Solvent-Free Synthesis of Symmetrical Thiosulfonates via Grinding A summary of the synthesis of various symmetrical thiosulfonates from their corresponding disulfides using trichloroisocyanuric acid (TCCA) under solvent-free grinding conditions.

| Starting Disulfide | Product | Reaction Time (min) | Yield (%) |

| Diphenyl disulfide | S-Phenyl benzenethiosulfonate | 10 | 95 |

| Bis(4-methylphenyl) disulfide | S-(4-Methylphenyl) 4-methylbenzenethiosulfonate | 12 | 96 |

| Bis(4-chlorophenyl) disulfide | S-(4-Chlorophenyl) 4-chlorobenzenethiosulfonate | 15 | 92 |

| Bis(2-naphthyl) disulfide | S-(2-Naphthyl) naphthalene-2-sulfonothioate | 15 | 90 |

| Data sourced from research on TCCA-promoted solvent-free synthesis. researchgate.net |

Table 2: Ultrasound-Accelerated Synthesis of Asymmetrical Thiosulfonates A selection of asymmetrical thiosulfonates synthesized from sulfonyl chlorides and thiols under ultrasound irradiation and solvent-free or minimal solvent conditions.

| Sulfonyl Chloride | Thiol | Base | Conditions | Yield (%) |

| Benzenesulfonyl chloride | Thiophenol | Triethylamine | Solvent-free, Ultrasound | 92 |

| p-Toluenesulfonyl chloride | Benzyl mercaptan | Pyridine | Diethyl ether, Ultrasound | 88 |

| Methanesulfonyl chloride | Cyclohexanethiol | Amberlyst A-26 | Solvent-free, Ultrasound | 85 |

| Data reflects findings from studies on ultrasound-accelerated synthesis. ruc.dktandfonline.com |

Table 3: Molybdenum-Catalyzed Selective Oxidation of Thiols to Thiosulfonates Examples of thiosulfonate synthesis via selective oxidation of thiols using a molybdenum catalyst and H₂O₂ as the oxidant.

| Thiol | Catalyst | Oxidant | Product | Yield (%) |

| Thiophenol | (TBA)₂Mo₈O₂₆ | H₂O₂ | S-Phenyl benzenethiosulfonate | 85 |

| 4-Methylthiophenol | (TBA)₂Mo₈O₂₆ | H₂O₂ | S-(4-Methylphenyl) 4-methylbenzenethiosulfonate | 82 |

| Benzyl mercaptan | (TBA)₂Mo₈O₂₆ | H₂O₂ | S-Benzyl phenylmethanethiosulfonate | 78 |

| Data based on research into sustainable molybdenum-catalyzed oxidation. rsc.org |

Mechanistic Elucidation of Reactions Involving Ethanesulfonothioic Acid

Nucleophilic Reactivity of the Ethanesulfonothioate Anion

The ethanesulfonothioate anion demonstrates notable nucleophilic character, participating in a variety of chemical transformations. Its reactivity is centered on the availability of electron pairs on the sulfur atoms, which can initiate attacks on electrophilic centers.

Detailed Mechanistic Pathways in Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for the ethanesulfonothioate anion. masterorganicchemistry.comlibretexts.org This process involves the substitution of a leaving group on an acyl compound with the ethanesulfonothioate nucleophile. The reaction generally proceeds through a two-step addition-elimination mechanism. libretexts.org

The feasibility and rate of these reactions are significantly influenced by the nature of the leaving group on the acyl substrate. More reactive carboxylic acid derivatives, such as acyl chlorides and anhydrides, undergo these substitutions more readily than less reactive derivatives like amides. libretexts.orgyoutube.com The reaction is generally favored when the leaving group is a weaker base than the incoming nucleophile, in this case, the ethanesulfonothioate anion. masterorganicchemistry.com

The general mechanism can be depicted as follows:

| Reactant Type | Relative Reactivity | Leaving Group |

|---|---|---|

| Acyl Halides | Very High | Halide (e.g., Cl⁻, Br⁻) |

| Anhydrides | High | Carboxylate |

| Esters | Moderate | Alkoxide |

| Amides | Low | Amide |

This table illustrates the general reactivity trend of carboxylic acid derivatives in nucleophilic acyl substitution reactions. libretexts.orgyoutube.com

Investigations into Electrophilic Attack on the Thioic Acid Sulfur Center

The sulfur atoms in ethanesulfonothioic acid and its conjugate base can also be subject to electrophilic attack. The sulfur atom in a sulfenic acid, a related compound, is known to be susceptible to attack by various nucleophiles, implying its electrophilic character. nih.govbiorxiv.org This dual nucleophilic and electrophilic nature is a key aspect of its chemistry. nih.gov

In the context of this compound, an electrophilic attack would involve a reagent seeking an electron-rich center. The specific site of attack, whether on the sulfonyl sulfur or the thioic sulfur, would depend on the nature of the electrophile and the reaction conditions. Thioalkylation reactions, where a carbon nucleophile attacks an activated sulfur atom, provide a parallel for understanding how the sulfur center of this compound might behave as an electrophile. acsgcipr.org In such scenarios, the sulfur atom is part of a good leaving group, which facilitates the nucleophilic attack. acsgcipr.org

Research on related sulfur compounds indicates that the electrophilicity of the sulfur atom is enhanced when attached to electron-widespreading groups. acsgcipr.org This principle suggests that the sulfonyl group in this compound would significantly influence the electrophilicity of the adjacent thioic sulfur atom.

Acid-Base Equilibria and Proton Transfer Dynamics

The acidic nature of the proton attached to the sulfur atom in this compound governs its behavior in acid-base reactions.

Spectroscopic and Computational Analysis of Protonation and Deprotonation Equilibria

The protonation and deprotonation of this compound can be studied using spectroscopic techniques and computational methods. The equilibrium between the protonated acid and its conjugate base, the ethanesulfonothioate anion, is fundamental to its chemical reactivity. libretexts.orgbu.edu

Two species that differ by only a proton constitute a conjugate acid-base pair. libretexts.org The position of this equilibrium is quantified by the acid dissociation constant (Ka). A larger Ka value indicates a stronger acid and a greater extent of dissociation in solution. youtube.com

Spectroscopic methods, such as UV-Vis spectroscopy, can be employed to monitor the concentrations of the acidic and basic forms in solution, as the electronic transitions and thus the absorption spectra of the two species are likely to differ. nih.govresearchgate.net Changes in the absorption or emission spectra with varying pH can provide information about the pKa of the acid. nih.gov

Computational chemistry offers a powerful tool to complement experimental studies. Quantum-chemical calculations can be used to determine the energies of the protonated and deprotonated species, allowing for the theoretical prediction of the acid's pKa. nih.gov These calculations can also provide insights into the structural and electronic changes that occur upon deprotonation. For instance, calculations can reveal the bond dissociation enthalpy, which is related to the ease of proton removal. nih.govresearchgate.net

| Method | Information Obtained |

|---|---|

| UV-Vis Spectroscopy | Determination of pKa by monitoring spectral changes with pH. |

| Computational Chemistry | Theoretical pKa prediction, bond dissociation energies, and analysis of structural and electronic properties of the acid and its conjugate base. |

This table summarizes the application of spectroscopic and computational methods in studying the acid-base equilibria of this compound.

Role of this compound as an Acidic Species in Organic Transformations

As an acidic species, this compound can act as a proton donor in various organic reactions. libretexts.org Brønsted acids are frequently used as catalysts to activate electrophiles, often by protonating a basic site on the substrate. nih.gov

In reactions where a strong acid is required, this compound could potentially serve this role. For example, in esterification reactions, an acid catalyst is often necessary to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards the alcohol nucleophile. researchgate.net Similarly, in the hydrolysis of esters, acid catalysis facilitates the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

The effectiveness of this compound as an acid catalyst will depend on its pKa relative to the basicity of the substrate. Solid acid catalysts are often employed in organic synthesis due to their ease of separation and potential for recyclability. nih.gov While this compound is not a solid, its application in homogeneous catalysis is conceivable.

Radical Reaction Pathways and Single-Electron Transfer Processes

Beyond its ionic reactivity, this compound may also participate in radical reactions initiated by single-electron transfer (SET) processes. Radical reactions provide alternative pathways for bond formation and cleavage. libretexts.org

The homolytic cleavage of the S-H bond in this compound would generate a sulfonyl radical. The stability of this radical would be a key factor in determining the feasibility of such a pathway. The Barton decarboxylation is an example of a reaction that proceeds through a radical mechanism involving the cleavage of a C-O bond to form a carbon-centered radical. libretexts.org

Photoredox catalysis has emerged as a powerful tool for initiating SET processes under mild conditions. nih.gov In such a system, a photocatalyst, upon excitation by light, can either accept or donate an electron to a substrate, generating a radical ion. It is conceivable that this compound or its anion could participate in such photoinduced electron transfer reactions. nih.gov For instance, the ethanesulfonothioate anion could potentially be oxidized via SET to generate the corresponding sulfonyl radical.

The study of radical reactions involving similar sulfur-containing compounds, such as methanesulfinic acid, provides some insights. The reaction of methanesulfinic acid with hydroxyl radicals leads to the formation of a methanesulfonyl radical. rsc.org This suggests that sulfonyl radicals can be generated and can participate in subsequent reactions.

Further research is needed to fully elucidate the potential for this compound to engage in radical and SET pathways.

Sigmatropic Rearrangements and Cycloaddition Reactions

Pericyclic reactions, such as sigmatropic rearrangements and cycloadditions, are concerted processes that involve a cyclic transition state. Their mechanisms and feasibility are governed by the principles of orbital symmetry. While these reactions are foundational in organic synthesis, their application and study have not been extended to this compound.

Sigmatropic Rearrangements: This class of reactions involves the migration of a sigma-bond across a π-electron system. For sulfur-containing molecules, the nih.govresearchgate.net-sigmatropic rearrangement is particularly common, for example in allylic sulfoxides (the Mislow-Evans rearrangement) and allylic sulfonium (B1226848) ylides. wikipedia.org Research has also been conducted on the nih.govnih.gov-Stevens rearrangement of thiosulfonates, which proceeds through a sulfonium ylide intermediate formed by the reaction of a thiosulfonate with a carbene. nih.govrsc.org However, studies specifically investigating the potential for S-allyl or S-propargyl esters of this compound to undergo thermally or catalytically induced nih.govresearchgate.net or researchgate.netresearchgate.net-sigmatropic rearrangements have not been reported.

Cycloaddition Reactions: These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. The Diels-Alder [4+2] cycloaddition is a prominent example. masterorganicchemistry.comlibretexts.org For a molecule to participate, it typically must contain a conjugated π-system, acting as either a diene or a dienophile. Derivatives of this compound that might possess such features, for instance, an S-vinyl ethanesulfonothioate, have not been investigated as dienophiles in cycloaddition reactions. Consequently, no mechanistic data, research findings, or data tables concerning the participation of this compound in these reactions can be provided.

Due to the lack of available data, a detailed mechanistic discussion and presentation of research findings for this specific compound are not possible.

Advanced Spectroscopic and Spectrometric Characterization of Ethanesulfonothioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise information about the atomic arrangement within a molecule.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between different nuclei. researcher.life

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For Ethanesulfonothioic acid, a cross-peak between the methyl triplet and the methylene (B1212753) quartet would confirm their connectivity within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would show a correlation between the ¹³C signal at ~10 ppm and the ¹H signal at ~1.4 ppm (for the CH₃ group), and another between the ¹³C signal at ~55 ppm and the ¹H signal at ~3.2 ppm (for the CH₂ group). nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is useful for determining stereochemistry and conformation. For a small and flexible molecule like this compound, NOESY's application might be limited but could provide insights into preferred solution-state conformations. mdpi.com

Solid-State NMR Applications for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible in solution-state NMR. acs.org For this compound, ssNMR could be used to:

Investigate the molecular structure and packing in the crystalline state.

Identify and characterize different polymorphic forms, which may have distinct physical properties.

Study intermolecular interactions, such as hydrogen bonding, in the solid phase.

The challenges associated with ³³S NMR are even more pronounced in the solid state, often requiring specialized techniques and high magnetic fields to acquire usable spectra due to significant anisotropic broadening. mdpi.comdntb.gov.uapascal-man.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding. americanpharmaceuticalreview.comresearchgate.netmdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Assignment and Hydrogen Bonding

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. innovatechlabs.comupi.edu The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, key vibrational modes include:

O-H Stretch: In the absence of hydrogen bonding, the S-O-H stretch would appear as a sharp band. However, due to strong intermolecular hydrogen bonding, this band is typically observed as a very broad and intense absorption in the 2500-3300 cm⁻¹ region. researchgate.netyoutube.com

C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl group are expected in the 2850-3000 cm⁻¹ range. youtube.com

S=O Stretch: The sulfonyl group (SO₂) gives rise to strong asymmetric and symmetric stretching bands, typically found around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

S-S Stretch: The sulfur-sulfur bond stretch is expected to be a weak absorption in the 400-500 cm⁻¹ region.

The formation of hydrogen bonds significantly influences the vibrational frequencies, particularly for the O-H group, causing a shift to lower wavenumbers and considerable band broadening. youtube.comyoutube.comrsc.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| S-O-H | O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Broad |

| C-H (ethyl) | C-H Stretch | 2850 - 3000 | Medium-Strong |

| S=O | Asymmetric Stretch | 1300 - 1350 | Strong |

| S=O | Symmetric Stretch | 1120 - 1160 | Strong |

| C-S | C-S Stretch | 600 - 800 | Medium-Weak |

| S-S | S-S Stretch | 400 - 500 | Weak |

Raman Spectroscopy for Molecular Vibrational Fingerprinting and Conformational Analysis

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. americanpharmaceuticalreview.comresearchgate.net While FT-IR is based on absorption, Raman spectroscopy detects the inelastic scattering of monochromatic light. Vibrations that cause a change in molecular polarizability are Raman-active.

Key features in the Raman spectrum of this compound would include:

S-S and C-S Stretching: The S-S and C-S bonds are highly polarizable and therefore give rise to strong signals in the Raman spectrum, making it an excellent technique for observing these functional groups which are often weak in FT-IR. nih.gov

Molecular Fingerprinting: The Raman spectrum provides a distinct fingerprint of the molecule, useful for identification and quality control. nih.gov

Conformational Analysis: Raman spectroscopy is sensitive to the conformational state of a molecule. researchgate.net By analyzing the vibrational modes, particularly the C-S and S-S stretching regions, it is possible to study different rotational isomers (conformers) that may exist in the liquid state or in solution. nih.govnih.gov Changes in the relative intensities of certain peaks can indicate shifts in the conformational equilibrium under different conditions, such as temperature changes. azom.com

Table 3: Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (ethyl) | C-H Stretch | 2850 - 3000 | Strong |

| S=O | Symmetric Stretch | 1120 - 1160 | Medium |

| C-S | C-S Stretch | 600 - 800 | Strong |

| S-S | S-S Stretch | 400 - 500 | Strong |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the precise characterization of molecules like this compound, offering high accuracy and sensitivity.

Exact Mass Determination and Elemental Composition Analysis

High-resolution mass spectrometry (HRMS) provides the high-resolution mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₂H₆O₂S₂), the theoretical exact mass can be calculated with high precision. This technique, often coupled with high-performance liquid chromatography, can distinguish between compounds with the same nominal mass but different empirical formulas. For instance, the analysis of related ethanesulfonic acid degradates has been successfully performed using time-of-flight mass spectrometry, achieving mass accuracy within a few parts per million (ppm) nih.gov. This level of precision is critical for unambiguously identifying the compound in complex mixtures.

Table 1: Theoretical HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M-H]⁻ | C₂H₅O₂S₂ | 124.9736 |

| [M+H]⁺ | C₂H₇O₂S₂ | 126.9889 |

Note: These values are theoretical and serve as a reference for experimental determination.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the precursor ion of this compound is selected and subjected to collision-induced dissociation (CID) or other fragmentation methods nih.govresearchgate.net. The resulting product ions provide insights into the molecule's connectivity. The fragmentation of molecules is not a random process and is influenced by the stability of the resulting ions and neutral losses nih.govyoutube.com. For this compound, fragmentation is expected to occur at the weaker S-S and C-S bonds.

Table 2: Plausible Fragmentation Pathways for this compound ([M-H]⁻)

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |

|---|---|---|---|

| 124.9736 | [C₂H₅SO₂]⁻ | S | 92.9961 |

| 124.9736 | [SO₂S]⁻ | C₂H₆ | 95.9498 |

Note: This table presents hypothetical fragmentation data based on the chemical structure.

Electrospray Ionization (ESI-MS) and Other Soft Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of compounds like this compound mdpi.com. Due to the acidic nature of the thiol group (-SH), ESI is typically performed in negative ion mode, which facilitates the deprotonation of the molecule to form the [M-H]⁻ ion nih.govnih.gov. This method is highly sensitive and is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex samples mdpi.comekb.eg. Other soft ionization techniques could also be applied, but ESI is particularly well-suited for polar, acidic molecules.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of outer electrons shu.ac.ukrsc.org. The absorption of UV or visible radiation in organic molecules is generally restricted to functional groups, known as chromophores, that contain valence electrons with low excitation energy shu.ac.uk. The this compound molecule contains a thiosulfonate group (S-S=O), which acts as a chromophore. The lone pairs of electrons on the sulfur and oxygen atoms can undergo n→σ* and n→π* transitions pharmatutor.org. The presence of the S=O double bond also allows for π→π* transitions. The specific wavelengths (λmax) and molar absorptivities (ε) of these transitions provide information about the electronic environment of the chromophore.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| n→π* | S=O | 280 - 320 | Low |

| π→π* | S=O | 200 - 240 | High |

Note: The values are estimates based on typical chromophores and can be influenced by solvent polarity.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral this compound Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. This compound itself is not chiral. However, if a chiral center is introduced into the molecule, for example, by creating a derivative where one of the hydrogen atoms on the ethyl group is replaced by a different substituent, the resulting enantiomers will interact differently with plane-polarized light. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which can be used to determine the absolute configuration of a chiral molecule nih.govnih.gov. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, provides a fingerprint of the chiral compound's stereochemistry nih.gov. ORD measures the rotation of the plane of polarized light as a function of wavelength. Both techniques are powerful tools for the stereochemical analysis of chiral derivatives of this compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Research on sodium thiosulfonate salts, such as the hydrated forms of sodium methanesulfonothioate (NaMeS₂O₂·H₂O) and sodium benzenesulfonothioate (NaPhS₂O₂·1.5H₂O), as well as sodium p-toluenesulfonothioate (NaMeC₆H₄S₂O₂), has revealed key structural features through single-crystal X-ray diffraction. nih.gov

In the case of sodium benzenesulfonothioate hydrate, the crystal structure is organized into a three-dimensional layered architecture. nih.gov The sodium ions are coordinated by oxygen atoms from both the thiosulfonate anions and water molecules, creating a hydrophilic interior. The phenyl groups form a hydrophobic exterior, and the structure is further stabilized by an extensive network of hydrogen bonds. nih.gov

For the p-tolyl derivative, an interesting feature is the coordination of the pendant sulfur atom to the sodium ion, a characteristic not commonly observed in thiosulfonate salts. nih.gov This interaction is thought to be influenced by intermolecular CH/π interactions. nih.gov

The crystallographic data for these related compounds offer a model for the expected bond lengths and angles in the core –S₂O₂– group of this compound. The data from these analyses provide a foundational understanding of the molecular geometry and intermolecular interactions that would likely govern the crystal packing of this compound.

Below are tables summarizing key crystallographic data for related thiosulfonate compounds, which can serve as a reference for the anticipated structural parameters of this compound.

Table 1: Crystallographic Data for Sodium Benzenesulfonothioate Hydrate (NaPhS₂O₂·1.5H₂O)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.456(2) |

| b (Å) | 6.045(1) |

| c (Å) | 27.891(6) |

| β (°) | 98.78(3) |

| Volume (ų) | 1907.0(7) |

| Z | 8 |

Data derived from studies on related sodium thiosulfonate salts. nih.gov

Table 2: Crystallographic Data for Sodium p-Toluenesulfonothioate (NaMeC₆H₄S₂O₂)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.158(2) |

| b (Å) | 6.011(1) |

| c (Å) | 14.597(3) |

| β (°) | 106.94(3) |

| Volume (ų) | 852.1(3) |

| Z | 4 |

Data derived from studies on related sodium thiosulfonate salts. nih.gov

These data underscore the power of X-ray diffraction in providing detailed structural information at the atomic level. Future crystallographic studies on this compound are necessary to definitively determine its crystal structure and confirm the anticipated molecular geometry and packing arrangements.

Computational and Theoretical Investigations of Ethanesulfonothioic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. A DFT study of ethanesulfonothioic acid would begin with geometry optimization to determine its most stable three-dimensional structure. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

Key data that would be generated from DFT calculations include:

Optimized Cartesian Coordinates: The precise x, y, and z coordinates of each atom in the molecule's lowest energy state.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, which define the molecular geometry.

Total Energy: The calculated total electronic energy of the optimized structure, a key indicator of its stability.

Vibrational Frequencies: Calculation of vibrational frequencies confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and can be used to predict the molecule's infrared (IR) spectrum.

A hypothetical data table for the optimized geometry of this compound at a common DFT level of theory, such as B3LYP with a 6-31G* basis set, would resemble the following:

| Atom | x | y | z |

| C1 | 1.50 | -0.50 | 0.00 |

| H1 | 2.00 | -0.50 | 1.00 |

| H2 | 2.00 | -1.50 | -0.30 |

| H3 | 1.70 | 0.30 | -0.70 |

| C2 | 0.00 | 0.00 | 0.00 |

| H4 | -0.30 | 1.00 | 0.30 |

| H5 | -0.30 | -0.30 | -1.00 |

| S1 | -1.50 | -0.50 | 1.00 |

| S2 | 0.50 | 1.50 | -1.00 |

| O1 | -2.00 | 0.50 | 1.50 |

| O2 | -1.80 | -1.50 | 0.50 |

| H6 | 1.00 | 2.00 | -1.50 |

| Note: This is a hypothetical table for illustrative purposes only. |

High-Level Ab Initio Methods for Benchmarking and Advanced Property Prediction

To ensure the accuracy of DFT results, it is common practice to benchmark them against higher-level ab initio methods. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are more computationally expensive but generally provide more accurate results.

A comparative study would involve calculating the ground state energy and geometry of this compound with various methods and basis sets. This would provide a measure of the reliability of the more computationally efficient DFT methods for this specific molecule. Advanced properties, such as precise ionization potentials and electron affinities, are also often calculated using these high-level methods.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into a molecule's ability to donate or accept electrons.

An FMO analysis of this compound would involve:

Visualization of HOMO and LUMO: Mapping the three-dimensional shapes of the HOMO and LUMO to identify regions of high electron density (potential for electrophilic attack) and low electron density (potential for nucleophilic attack).

Calculation of HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

Calculation of Reactivity Indices: From the HOMO and LUMO energies, various reactivity indices can be calculated, including:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

A hypothetical table of FMO energies and reactivity indices would look like this:

| Parameter | Value (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 7.30 |

| Electronegativity (χ) | 4.85 |

| Chemical Hardness (η) | 3.65 |

| Chemical Softness (S) | 0.27 |

| Electrophilicity Index (ω) | 3.22 |

| Note: This is a hypothetical table for illustrative purposes only. |

Theoretical Studies of Chemical Bonding and Intermolecular Interactions

Beyond electronic structure and reactivity, computational methods can elucidate the nature of chemical bonds and how molecules interact with each other.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals).

An NBO analysis of this compound would reveal:

Hybridization of Atomic Orbitals: The percentage of s, p, and d character in the hybrid orbitals that form the chemical bonds.

Natural Atomic Charges: The charge distribution on each atom in the molecule.

Donor-Acceptor Interactions: Quantification of the delocalization of electron density from occupied "donor" NBOs (bonds or lone pairs) to unoccupied "acceptor" NBOs (antibonding or Rydberg orbitals). These interactions, also known as hyperconjugation, are crucial for understanding molecular stability and reactivity. The strength of these interactions is measured by the second-order perturbation energy, E(2).

A hypothetical table summarizing key NBO interactions might look like this:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O1 | σ(S1-C2) | 5.2 |

| σ(C1-C2) | σ(S1-O1) | 2.1 |

| σ(S1-S2) | σ*(C2-H4) | 0.8 |

| Note: This is a hypothetical table for illustrative purposes only. |

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) is the potential energy experienced by a positive point charge at a particular location near a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

An MESP analysis of this compound would involve:

Generating an MESP Map: The MESP is typically visualized by mapping it onto the molecule's electron density surface. Different colors are used to represent different potential values, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles).

Identifying Minima and Maxima: The locations of the most negative (V_min) and most positive (V_max) electrostatic potentials are identified, corresponding to the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, negative regions would be expected around the oxygen and sulfur atoms, while positive regions would be associated with the hydrogen atoms.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions at an atomic level. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to map out the potential energy surface of a reaction, helping to understand complex reaction mechanisms atom-by-atom. For a compound like this compound, these methods would allow researchers to explore its reactivity, such as its interactions with radicals or its behavior in cycloaddition reactions.

Identification and Characterization of Transition States and Reaction Pathways

A key aspect of elucidating a reaction mechanism is the identification of transition states—the highest energy points along a reaction coordinate. Computational methods allow for the precise location and characterization of these transient structures. For example, in a study on the reaction of propanesulfinyl chloride with an OH radical, calculations revealed a transition state where the OH radical adds to the sulfur atom, leading to the cleavage of the S-Cl bond. The geometry of such a transition state, including bond lengths and angles of forming and breaking bonds, can be calculated. For instance, in a computed transition state for the addition of methanethiol (B179389) to glycolaldehyde, the forming C-S distance was 2.37 Å and the breaking S-H distance was 1.74 Å, which are significantly longer than typical covalent bonds as expected for a transition state structure.

Computational studies can map the entire reaction pathway, connecting reactants, transition states, intermediates, and products. This provides a step-by-step visualization of the chemical transformation. For instance, the mechanism of a Brønsted acid-catalyzed cycloaddition reaction was shown to involve three stages: activation of the cyclopropane (B1198618) by the acid, nucleophilic attack by an aldehyde, and the final ring-formation. A similar approach for this compound could predict its likely reaction pathways under various conditions.

Derivation of Kinetic and Thermodynamic Parameters from Computational Models

Kinetic parameters, such as the activation energy (the energy barrier of the transition state), are essential for predicting reaction rates. In a theoretical study of S-methyl methanesulfinothioate reacting with OH radicals, the barrier height was computed to be -5.6 kcal/mol relative to the reactants, indicating a highly favorable reaction pathway. Rate constants can also be calculated over a range of temperatures using specialized software like MESMER, as was done for the reactions of dimethyl thiosulfinate (DMTS) with OH and Cl radicals.

Table 1: Illustrative Thermodynamic and Kinetic Data from Computational Studies on Related Sulfur Compounds (Note: This data is for illustrative purposes and does not represent this compound.)

| Reaction | Parameter | Calculated Value | Method |

| DPTS + •OH | Activation Energy | -5.4 kcal/mol | CCSD(T)//MP2 |

| DMTS + •OH | Rate Constant (300 K) | 1.42×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | MESMER |

| Thioester Hydrolysis | Gibbs Free Energy (ΔG) | -4.8 kcal/mol | DFT |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can provide detailed atomic-level information about the dynamic behavior of molecules in different environments, such as in the gas phase or in solution. For this compound, MD simulations could reveal how the molecule moves, flexes, and interacts with solvent molecules, providing insights that are not accessible from static calculations.

Conformational Analysis and Tautomerism Studies in Solution and Gas Phase

Molecules that are not rigid can exist in various spatial arrangements called conformations. Conformational analysis aims to find the preferred shapes (low-energy conformers) of a molecule and understand the energy barriers between them. Computational methods can systematically explore the conformational space of a molecule by rotating its single bonds and calculating the energy of each resulting structure. This process identifies the most stable conformers and their relative populations in different environments. For this compound, this would involve analyzing the rotation around the C-C, C-S, and S-S bonds to determine its most likely shapes in both the gas phase and in various solvents.

Tautomerism is a phenomenon where a molecule exists as a mixture of two or more interconvertible isomers, often involving the migration of a hydrogen atom. Computational studies are highly effective at investigating tautomeric equilibria. By calculating the relative energies of the different tautomers and the energy barrier of the transition state connecting them, the equilibrium position can be predicted. A theoretical study on acetylacetone (B45752), for instance, investigated the keto-enol tautomerism by calculating the geometric parameters and relative stabilities of both forms in the gas phase and in different solvents. For this compound, which could potentially exhibit thione-thiol tautomerism, computational analysis could determine the relative stability of the tautomeric forms and the feasibility of their interconversion.

Table 2: Illustrative Geometrical Parameters from a Tautomerism Study (Note: This data is for acetylacetone and serves as an example of typical computational outputs.)

| Parameter | Tautomer | Calculated Value (MP2/6-311G(d)) |

| O-H Bond Length | Enol Form | 0.98 Å |

| C=C Bond Length | Enol Form | 1.37 Å |

| C=O Bond Length | Keto Form | 1.22 Å |

| O---O Distance | Enol Form | 2.55 Å |

Applications of Ethanesulfonothioic Acid in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The thiosulfonate functional group, the core of ethanesulfonothioic acid's derivatives, serves as a linchpin in the assembly of intricate molecules. Its ability to introduce sulfur atoms selectively makes it an indispensable precursor for a variety of organosulfur compounds and multifunctional molecular frameworks.

This compound derivatives are valuable precursors for the synthesis of a diverse range of organosulfur compounds and sulfur-containing heterocycles, which are prominent scaffolds in pharmaceuticals and natural products. benthamscience.comnih.govnih.gov Thiosulfonates, in general, are recognized as useful sulfur precursors for preparing various sulfur-containing molecules. researchgate.net

The synthesis of heterocyclic thiosulfonates, which can then be used in further coupling reactions, highlights a key strategy. This typically involves the preparation of a heterocyclic thiol, followed by sulfonylation to yield the reactive thiosulfonate intermediate. nih.gov These intermediates have been successfully coupled to other molecular fragments to produce compounds with potent biological activity, such as HIV protease inhibition. nih.gov

A notable example of heterocycle synthesis involves the reaction of donor-acceptor cyclopropanes with potassium p-toluenethiosulfonate, which provides a straightforward and efficient route to dithiolanes. organic-chemistry.org Furthermore, cyclic thiosulfonates themselves, such as those derived from cycloalkanes, represent an important class of anticancer agents, demonstrating that the core scaffold can be a key pharmacophore. nih.gov The synthesis of these cyclic structures often proceeds through the oxidation of corresponding cyclic dithiols. nih.gov

The table below illustrates examples of heterocycles and organosulfur compounds synthesized using thiosulfonate precursors.

Table 1: Synthesis of Sulfur-Containing Compounds from Thiosulfonate Precursors| Precursor Type | Resulting Compound Class | Example Reaction | Reference |

|---|---|---|---|

| Heterocyclic Thiosulfonates | Coupled Bioactive Molecules | Coupling of indole (B1671886) thiosulfonates to dihydropyranone rings. | nih.gov |

| Potassium p-toluenethiosulfonate | Dithiolanes | Reaction with donor-acceptor cyclopropanes. | organic-chemistry.org |

| Cyclic Dithiols (via oxidation) | Cyclic Thiosulfonates | Oxidation of trans-1,2-dithiols to form fused bicyclic thiosulfonates. | nih.gov |

| General Thiosulfonates | Unsymmetrical Disulfides | Reaction with thiols via thiol-disulfide exchange. | rsc.org |

Beyond discrete molecules, the ethanesulfonothioate moiety can be incorporated into larger, multifunctional systems like polymers. A methanethiosulfonate-containing methacrylic monomer has been synthesized and copolymerized to create polymers with reactive side chains. rsc.org These thiosulfonate groups can undergo quantitative conjugation with thiol-containing molecules at room temperature without a catalyst, demonstrating a facile method for post-polymerization functionalization. rsc.org

This approach allows for the construction of complex, functional materials such as:

Redox-responsive Hydrogels: The thiosulfonate-bearing polymers can be crosslinked to form hydrogels that respond to redox conditions. rsc.org

Functionalizable Networks: The hydrogels retain reactive thiosulfonate groups that can be further functionalized, for instance, by attaching fluorescent dyes. rsc.org

This strategy showcases the potential of this compound as a fundamental building block for creating advanced materials where specific functionalities can be precisely installed on a polymeric backbone, leading to applications in drug delivery, tissue engineering, and sensor technology.

Development of Novel Reagents and Methodologies Based on this compound

The distinct reactivity of the thiosulfonate group has spurred the development of new synthetic methods. This compound and its derivatives can act as precursors to specialized reagents or participate directly in novel bond-forming reactions.

While the conversion of carbonyls to thiocarbonyls is typically achieved with reagents like Lawesson's reagent or phosphorus pentasulfide (P4S10), certain thiosulfonate derivatives have been shown to induce this transformation under specific conditions. nih.govorganic-chemistry.orgresearchgate.net Research has shown that diarylmethyl thiosulfonates undergo base-induced elimination reactions to form thioketones. semanticscholar.org This reaction represents a non-classical approach to thionation, where the thiosulfonate acts as the sulfur donor in a process distinct from the mechanisms of traditional thionating agents. This specialized application suggests that derivatives of this compound could be developed into a class of thionating agents with unique reactivity and substrate scope.

Table 2: Comparison of Thionating Agents

| Reagent Class | Typical Substrates | Mechanism | Reference |

|---|---|---|---|

| Phosphorus Pentasulfide (P4S10) | Amides, Ketones | Complex, involves phosphorus-oxygen and phosphorus-sulfur intermediates. | nih.gov |

| Lawesson's Reagent | Amides, Esters, Ketones | Involves a reactive dithiophosphine ylide and a thiaoxaphosphetane intermediate. | organic-chemistry.org |

| Diarylmethyl Thiosulfonates | Precursors to thioketones | Base-induced elimination reaction. | semanticscholar.org |

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. Thiosulfonates, derived from acids like this compound, are highly effective reagents for forming carbon-sulfur (C-S) bonds and can be involved in strategies leading to C-C bond formation. rsc.orgresearchgate.net

Carbon-Heteroatom Bond Formation: Thiosulfonates are excellent electrophilic reagents capable of creating C-S bonds through reactions with various nucleophiles. researchgate.net They are widely used as sulfenylating agents. researchgate.net The formation of C-S bonds is a critical transformation, as these linkages are present in numerous pharmaceuticals and materials. acs.org

Key methodologies include:

Cross-Coupling Reactions: Metal-catalyzed cross-coupling of C(sp3)-halides with thiosulfonates has been reported as a method for C-S bond formation. nih.gov Similarly, aryl imidazolylsulfonates, which are analogous to the sulfonyl part of thiosulfonates, have been shown to be effective partners in palladium-mediated cross-coupling reactions. nih.gov

Reaction with Nucleophiles: Thiosulfonates react readily with soft nucleophiles. For example, the reaction with thiols leads to disulfide formation, a key linkage in biological systems and material science. rsc.org

Carbon-Carbon Bond Formation: While not direct C-C bond-forming reagents, thiosulfonates can be used in reaction sequences that accomplish this goal. The sulfonyl moiety, being a good leaving group, can be leveraged in radical chemistry. For instance, processes involving the desulfonylation of sulfonyl chlorides or alkyl sulfones under visible light can generate carbon-centered radicals. mdpi.com These radicals can then participate in C-C bond-forming events. A similar strategy could be envisioned where the ethanesulfonyl group of a thiosulfonate derivative is used to facilitate the formation of a carbon radical, which is then trapped in a C-C bond-forming step.

Future Research Directions and Emerging Trends in Ethanesulfonothioic Acid Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of organosulfur compounds like Ethanesulfonothioic acid is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater efficiency.

Continuous-flow methodologies are being explored for the synthesis of related sulfur compounds, such as thioesters and thioaldehydes. The ability to precisely control reaction parameters like temperature, pressure, and reaction time in microreactors allows for the rapid optimization of reaction conditions and can lead to higher yields and purities. For a compound like this compound, this could translate to safer handling of potentially reactive intermediates and a more streamlined production process. The on-demand generation of reagents in flow systems is a particularly attractive feature for improving the safety of processes involving reactive sulfur compounds.

Automated synthesis platforms are also set to revolutionize the exploration of this compound derivatives. These systems can perform a large number of reactions in parallel, enabling high-throughput screening of different reaction conditions and starting materials. This acceleration in the research and development process can facilitate the discovery of novel derivatives with tailored properties for specific applications. The automated synthesis of libraries of sulfur-containing heterocycles has already demonstrated the power of this approach in drug discovery.

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Scale | Milligram to kilogram | Microgram to multigram |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Mass Transfer | Often limited by stirring | Enhanced due to high surface-area-to-volume ratio |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, in-situ generation of reactive species |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

| Scalability | Often requires re-optimization | Linear scalability by running longer or in parallel |

Exploration of Bio-inspired and Sustainable Synthetic Routes

In line with the growing emphasis on green chemistry, future research on this compound is expected to focus on the development of bio-inspired and sustainable synthetic methods. These approaches aim to minimize the environmental impact of chemical processes by utilizing renewable resources, employing environmentally benign catalysts, and reducing waste generation.

Bio-inspired synthetic strategies often look to nature for inspiration. For instance, the biosynthesis of organosulfur compounds in organisms like Allium vegetables (e.g., garlic and onions) involves enzymatic transformations under mild conditions. Researchers are exploring the use of enzymes or enzyme-mimicking catalysts to achieve similar transformations in the laboratory for the synthesis of compounds like thiosulfonates. This can lead to highly selective reactions with minimal byproducts.

Sustainable synthesis also encompasses the use of greener reagents and energy sources. Molybdenum-catalyzed selective oxidation of thiols using hydrogen peroxide or air as the oxidant represents a sustainable route to thiosulfonates. Electrochemical methods powered by renewable energy are also emerging as a promising sustainable pathway for the formation of carbon-sulfur bonds. The use of mechanochemistry, where reactions are induced by mechanical force in the absence of bulk solvents, is another green approach being investigated for the synthesis of organosulfur compounds.

| Synthetic Approach | Key Features | Potential Application to this compound |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes. | Enzymatic synthesis from bio-based precursors. |

| Green Catalysis | Use of non-toxic, earth-abundant metal catalysts or organocatalysts. | Molybdenum- or iron-catalyzed synthesis from ethanethiol (B150549) and a sulfur source. |

| Electrosynthesis | Use of electricity to drive reactions, avoiding harsh chemical oxidants or reductants. | Electrochemical coupling of an ethane-derived precursor with a sulfur-containing nucleophile. |

| Mechanochemistry | Solvent-free or low-solvent reactions, reduced energy consumption. | Solid-state synthesis of this compound or its salts. |

Interdisciplinary Research Integrating Theoretical Predictions with Experimental Verification

The synergy between theoretical chemistry and experimental work is becoming increasingly crucial in advancing the understanding of complex molecules like this compound. This interdisciplinary approach allows for the prediction of molecular properties and reaction mechanisms, which can then be validated through targeted experiments, leading to a more rational and efficient research process.

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the intrinsic reactivity and structural properties of thiosulfonates. For analogous cyclic thiosulfonates, DFT calculations have been successfully used to model their reactivity towards thiols, providing insights into their reaction mechanisms and stability. Such theoretical studies can predict key parameters like bond lengths, dihedral angles, and energy barriers for reactions, which are critical for understanding the behavior of this compound.

These theoretical predictions can then be rigorously tested through a variety of experimental techniques. High-resolution mass spectrometry (HRMS) is invaluable for confirming the molecular formula and for studying the reactivity of thiosulfonates with other molecules, such as biological thiols like glutathione. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity. The combination of these experimental techniques allows for the unambiguous characterization of this compound and its reaction products, providing essential data to validate and refine the theoretical models.

| Technique | Information Provided | Application to this compound Research |

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, reaction energies, transition states. | Predicting reactivity, stability, and spectroscopic properties. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | Confirming identity, studying reaction kinetics and adduct formation. |

| Nuclear Magnetic Resonance (NMR) | Chemical environment of nuclei (¹H, ¹³C), molecular connectivity. | Structural elucidation and confirmation of purity. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., S=O, S-S). | Characterizing the thiosulfonate functional group. |

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing ethanesulfonothioic acid derivatives, and how can purity be validated?

- Methodological Answer : Synthesis protocols for this compound derivatives (e.g., S-methyl ester, CAS 2144-05-0) often involve thioesterification or oxidation-reduction reactions. While specific procedures are not detailed in the provided evidence, researchers should follow IUPAC-recommended naming conventions to ensure structural accuracy . Purity validation typically employs:

- Chromatography : HPLC or GC-MS to separate and identify byproducts.

- Spectroscopy : IR (to confirm S=O and S-S bonds) and NMR (to verify alkyl chain integrity) .

- Elemental Analysis : To confirm molecular composition (e.g., C, H, S content) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structural and functional properties?

- Methodological Answer : Key techniques include:

- Ensure consistency with IUPAC nomenclature for reporting .

Advanced Research Questions

Q. How should researchers address heterogeneity in meta-analyses of this compound's reactivity across studies?

- Methodological Answer : Heterogeneity arises from variations in experimental conditions (e.g., solvent polarity, temperature). To quantify and interpret it:

- Use I² and H² statistics to measure inconsistency between studies .

- Conduct sensitivity analyses to identify outliers (e.g., studies using non-standardized protocols) .

- Apply random-effects models if heterogeneity is high (I² > 50%) to generalize findings .

Q. What strategies mitigate bias when interpreting conflicting data on this compound's environmental persistence?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple methods (e.g., biodegradation assays, computational modeling) .

- Confounding Control : Adjust for variables like pH, microbial activity, and organic matter in soil studies .

- Blinded Reanalysis : Independent replication of disputed experiments to isolate methodological flaws .

Q. How can computational models improve the prediction of this compound's reaction pathways under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate sulfonothioate group interactions with nucleophiles (e.g., hydrolysis mechanisms) .

- Molecular Dynamics (MD) : Model solvent effects on reaction kinetics .

- Validation : Compare simulated activation energies with experimental calorimetry data .

Q. What ethical and data-protection frameworks apply to studies involving this compound's biological activity?

- Methodological Answer :

- Ethical Review : Disclose risks (e.g., toxicity, environmental hazards) in health-related research applications .

- Data Protection : Anonymize/pseudonymize data shared with collaborators and comply with GDPR training mandates for research teams .

Guidelines for Data Presentation

- Raw Data : Include in appendices; highlight processed data (e.g., kinetic rate constants) in the main text .

- Uncertainty Analysis : Report standard deviations and confidence intervals for replicate experiments .

- Visual Clarity : Use tables for comparative data (e.g., spectroscopic peaks) and graphs for trends (e.g., degradation rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.